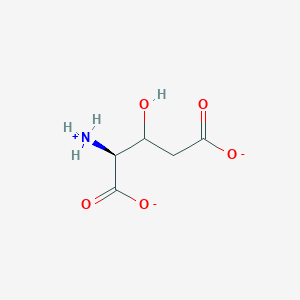

3-hydroxy-L-glutamate(1-)

Description

Nomenclature and Chemical Identity

The precise naming and structural definition of 3-hydroxy-L-glutamate(1-) are crucial for understanding its role in chemistry and biology.

IUPAC Naming and Anionic Form Definition

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the neutral form of this compound is (2S)-2-amino-3-hydroxypentanedioic acid. nih.govnih.gov The designation "3-hydroxy-L-glutamate(1-)" refers to a specific anionic form of the molecule. This form arises from the deprotonation of one of the two carboxylic acid groups, resulting in a net charge of -1. ebi.ac.uk ChEBI, a database of chemical entities of biological interest, defines 3-hydroxy-L-glutamate(1-) as an N-acyl-L-α-amino acid anion that results from the deprotonation of both carboxy groups and protonation of the amino group of 3-hydroxy-L-glutamic acid. ebi.ac.uk It is the conjugate base of 3-hydroxy-L-glutamic acid. nih.govebi.ac.uk

Stereochemical Considerations and Isomeric Forms

3-Hydroxyglutamic acid contains two stereogenic centers, which means it can exist in four different stereoisomeric forms. beilstein-journals.org The "L" designation in 3-hydroxy-L-glutamate indicates that the stereocenter at the alpha-carbon (C2) has the same configuration as L-glyceraldehyde. The stereochemistry at the beta-carbon (C3), where the hydroxyl group is attached, can be either (R) or (S). This gives rise to two diastereomers: (2S,3R)-3-hydroxyglutamic acid (also known as L-threo-3-hydroxyglutamic acid) and (2S,3S)-3-hydroxyglutamic acid (also known as L-erythro-3-hydroxyglutamic acid). nih.gov The corresponding anionic forms are (3R)-3-hydroxy-L-glutamate(1-) and (3S)-3-hydroxy-L-glutamate(1-). The specific stereoisomer can significantly influence its biological activity. beilstein-journals.org

Significance in Biochemical Systems

While not as ubiquitous as L-glutamate, 3-hydroxy-L-glutamate has been identified in certain biological contexts and is a subject of research for its potential interactions with biological systems.

Distinction from Related Glutamate (B1630785) Metabolites and Analogs

3-hydroxy-L-glutamate(1-) is a functional parent of L-glutamate(1-). zfin.org It is important to distinguish 3-hydroxy-L-glutamate from other related glutamate metabolites and analogs. L-glutamate is a fundamental amino acid involved in protein synthesis and serves as a major excitatory neurotransmitter in the central nervous system. beilstein-journals.orgwikipedia.org Its analog, 3-hydroxy-L-glutamate, has been studied for its potential to interact with glutamate receptors. beilstein-journals.org For instance, different stereoisomers of hydroxyglutamic acids have shown varying effects on metabotropic glutamate receptors (mGluRs) and excitatory amino acid transporters (EAATs). beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C5H8NO5- |

|---|---|

Molecular Weight |

162.12 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-3-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-1/t2?,4-/m0/s1 |

InChI Key |

LKZIEAUIOCGXBY-AOIFVJIMSA-M |

SMILES |

C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |

Isomeric SMILES |

C(C([C@@H](C(=O)[O-])[NH3+])O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])[NH3+])O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and De Novo Synthesis Pathways

Stereoselective Synthesis Routes

Chemical synthesis provides a powerful means to construct the 3-hydroxy-L-glutamate backbone with precise control over its stereochemistry. Starting from readily available chiral molecules, these routes employ a series of well-established organic reactions to build the target compound.

A notable strategy for the synthesis of β-hydroxy derivatives of L-glutamic acid utilizes the inexpensive and abundant chiral starting material, D-glucose. rsc.orgresearchgate.net In this approach, the inherent stereochemistry of the sugar is leveraged to establish the desired configuration of the final amino acid product. The C2 carbon of D-glucose is ultimately transformed into the carboxylic acid functionality, while the C3 and C4 hydroxyl groups serve as precursors for the amino and β-hydroxy groups, respectively. rsc.orgresearchgate.net

A key step in extending the carbon framework of the glucose-derived intermediate is the Arndt-Eistert homologation. rsc.orgresearchgate.net This reaction sequence effectively inserts a methylene (B1212753) group, converting a carboxylic acid into its next higher homologue. organic-chemistry.org The synthesis commences with a D-glucose-derived azido (B1232118) aldehyde, which is first oxidized to the corresponding azido acid. rsc.orgrsc.org This acid is then activated, typically as an acid chloride or a mixed anhydride, and reacted with diazomethane (B1218177) to form an α-diazoketone. rsc.orgorganic-chemistry.org The crucial Wolff rearrangement of the diazoketone, often catalyzed by silver(I) salts, generates a ketene (B1206846) intermediate. organic-chemistry.org This ketene is subsequently trapped with a nucleophile, such as methanol, to yield the homologated methyl ester, which serves as a common intermediate for the target amino acid derivatives. rsc.orgrsc.org

Table 1: Key Steps in the Arndt-Eistert Homologation of a D-Glucose Derivative

| Step | Reactants | Product | Purpose |

| Oxidation | Azido aldehyde, NaClO₂, NaH₂PO₄, H₂O₂ | Azido acid | Preparation for homologation |

| Activation & Diazotization | Azido acid, Ethyl chloroformate, CH₂N₂ | α-Diazoketone | Formation of the key rearrangement precursor |

| Wolff Rearrangement | α-Diazoketone, PhCO₂Ag, Et₃N, MeOH | Homologated methyl ester | One-carbon chain extension |

With the carbon backbone established, the next phase involves the oxidative cleavage of the furanose ring to unmask the latent carboxylic acid groups of the glutamic acid structure. researchgate.netbeilstein-journals.org The synthesis proceeds by deprotecting the 1,2-acetonide group of the homologated intermediate, which results in a hemiacetal. rsc.orgrsc.org This is followed by periodate (B1199274) cleavage, typically using sodium periodate (NaIO₄), which breaks the C1-C2 bond of the furanose ring to yield an intermediate aldehyde. rsc.orgbeilstein-journals.org This aldehyde is then oxidized to a carboxylic acid. rsc.orgbeilstein-journals.org Subsequent functionalization, such as the hydrolysis of a formate (B1220265) group at the C3-hydroxy position and protection of the carboxylic acid groups, for instance by allylation, furnishes a fully masked precursor of (2S,3R)-3-hydroxyglutamate. researchgate.netbeilstein-journals.org The final deprotection steps, such as catalytic hydrogenolysis, yield the target amino acid. beilstein-journals.org

In the synthesis starting from D-glucose, the stereochemistry of the hydroxyl group at the C3 position is dictated by the configuration of the C4 hydroxyl group of the starting sugar. rsc.orgresearchgate.net The synthetic route is designed to preserve this stereocenter throughout the reaction sequence, thus ensuring a stereocontrolled introduction of the hydroxyl functionality. The rigidity of the furanose ring system in the intermediates plays a crucial role in directing the stereochemical outcome of the reactions. Other strategies for stereocontrolled hydroxylation in the synthesis of related β-hydroxy-α-amino acids involve methods like Sharpless asymmetric epoxidation followed by regioselective epoxide opening.

An alternative enantioselective synthesis route to access (3R)-hydroxy-L-glutamic acid utilizes L-malic acid as the chiral starting material. acs.org This approach has been employed to unequivocally assign the stereochemistry of enzymatically produced 3-hydroxy-L-glutamate derivatives. acs.org The synthesis involves the cyanation of a chiral N-acyliminium cation derived from (S)-malic acid to construct the key carbon-carbon bond and establish the desired stereochemistry. acs.org

D-Glucose as a Chiral Pool Starting Material

Oxidative Cleavage and Functionalization Strategies

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a highly efficient and stereoselective alternative to chemical synthesis for the production of 3-hydroxy-L-glutamate. Enzymes, with their inherent specificity, can catalyze the direct hydroxylation of the glutamic acid backbone, often with exquisite control over the regio- and stereochemical outcome.

Preparative enzymatic synthesis has been successfully employed to produce both the threo and erythro isomers of γ-hydroxy-L-glutamic acid. nih.gov This highlights the potential of biocatalysis to access different stereoisomers of the target compound.

More specifically, the biosynthesis of kutznerides, a class of natural products, involves the stereospecific hydroxylation of glutamic acid. acs.org Two non-heme iron oxygenase enzymes, KtzO and KtzP, have been identified and characterized to catalyze the hydroxylation at the β-position of glutamic acid. acs.org KtzO is responsible for generating threo-L-hydroxyglutamic acid, while KtzP catalyzes the formation of the erythro-isomer. acs.org These enzymes act on glutamic acid that is bound to a peptidyl carrier protein as part of a non-ribosomal peptide synthetase (NRPS) complex. acs.org

Furthermore, a novel amino acid hydroxylase, AEP14369, from Sulfobacillus thermotolerans has been shown to catalyze the threo-β-selective hydroxylation of L-glutamine. asm.orgnih.gov While the primary substrate is glutamine, this discovery underscores the potential of 2-oxoglutarate-dependent hydroxylases in producing β-hydroxylated amino acids. asm.orgnih.gov Such enzymes could be engineered or discovered to act directly on L-glutamate for the production of 3-hydroxy-L-glutamate.

Table 2: Characterized Enzymes in Hydroxyglutamate Synthesis

| Enzyme | Source Organism | Substrate | Product | Stereochemistry |

| KtzO | Kutzneria sp. | L-Glutamic acid (PCP-bound) | threo-L-Hydroxyglutamic acid | threo |

| KtzP | Kutzneria sp. | L-Glutamic acid (PCP-bound) | erythro-L-Hydroxyglutamic acid | erythro |

| AEP14369 | Sulfobacillus thermotolerans | L-Glutamine | l-threo-β-Hydroxy-Gln | threo |

Role of Fe/αKG Homologs in Hydroxylation

The biosynthesis of 3-hydroxy-L-glutamate is catalyzed by members of the Fe(II)/α-ketoglutarate (αKG)-dependent dioxygenase superfamily, also known as Fe/αKG homologs. biorxiv.orgacs.org These enzymes are widespread in nature and are responsible for a vast array of oxidative reactions, including hydroxylations, desaturations, and ring formations. biorxiv.orgnsf.govacs.org They utilize iron (Fe(II)) as a cofactor, molecular oxygen (O₂), and α-ketoglutarate as a co-substrate to hydroxylate their primary substrates. acs.orgu-tokyo.ac.jp

A specific enzyme, L-glutamate 3(R)-hydroxylase, encoded by the iboH gene, has been identified in the fly agaric mushroom (Amanita muscaria). u-tokyo.ac.jpexpasy.orgqmul.ac.uk This enzyme specifically catalyzes the β-hydroxylation of free L-glutamate to produce (3R)-3-hydroxy-L-glutamate. u-tokyo.ac.jpexpasy.orgqmul.ac.uk This reaction is the initial step in the biosynthesis of the psychoactive compounds ibotenic acid and muscimol. expasy.orgqmul.ac.uk The reaction requires Fe(II) and L-ascorbate and proceeds via the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂. expasy.orgqmul.ac.uk

The general mechanism for Fe/αKG enzymes involves the binding of αKG and the primary substrate to the iron center within the enzyme's active site. nsf.govresearchgate.net This is followed by the binding of O₂, leading to the formation of a highly reactive iron(IV)-oxo (Fe(IV)=O) species. acs.orgacs.orgnih.gov This potent oxidizing intermediate is responsible for the subsequent modification of the substrate. researchgate.netacs.org

Substrate-Dependent Hydroxylation and Cyclization Activities

While hydroxylation is the most common reaction catalyzed by Fe/αKG homologs, some enzymes exhibit catalytic promiscuity, performing different reactions depending on the structure of the substrate. biorxiv.orgresearchgate.netbiorxiv.org This phenomenon, known as substrate-dependent chemoselectivity, highlights the intricate control mechanisms within these enzymes. biorxiv.orgacs.org

A notable example is the algal kainoid synthase DabC, an Fe/αKG homolog involved in the biosynthesis of domoic acid. biorxiv.orgresearchgate.netbiorxiv.org While DabC's native function involves a C-C bond formation to create a pyrrolidine (B122466) ring (cyclization), it can be switched to perform a stereospecific hydroxylation reaction when presented with a different substrate. biorxiv.orgacs.orgresearchgate.net Specifically, when DabC acts on its native trans substrate isomer, it catalyzes a radical cyclization. biorxiv.org However, when it encounters the cis substrate regioisomer, it exclusively performs a β-hydroxylation, producing a hydroxylated product. biorxiv.orgresearchgate.netbiorxiv.org

Mechanistic studies have shown that this switch in activity is governed by the stereochemistry of the substrate's allyl amine group. biorxiv.org This dual activity has also been observed in other related kainoid synthases, such as RadC1 and KabC, indicating that substrate recognition plays a crucial role in determining the reaction outcome. biorxiv.orgresearchgate.net Research comparing the cyclization of the native substrate with the β-hydroxylation of the alternative substrate revealed a 20-fold rate increase in radical cyclization over hydroxylation. biorxiv.orgacs.orgresearchgate.net This demonstrates how subtle changes in substrate structure can dramatically alter the catalytic function of an Fe/αKG enzyme. acs.org

| Enzyme | Native Substrate Isomer | Catalytic Activity | Alternative Substrate Isomer | Catalytic Activity | Source |

|---|---|---|---|---|---|

| DabC (Kainoid Synthase) | trans-isomer | Radical Cyclization (C-C bond formation) | cis-isomer | β-Hydroxylation | researchgate.net, biorxiv.org |

| RadC1 / KabC | Not specified | Conserved dual activity (Hydroxylation/Cyclization) | Not specified | Conserved dual activity (Hydroxylation/Cyclization) | researchgate.net, biorxiv.org |

| IboH | L-glutamate | (3R)-Hydroxylation | L-glutamine (not accepted) | No activity | u-tokyo.ac.jp |

Mechanistic Insights into β-Hydrogen Abstraction

The core mechanistic step that initiates the diverse reactions in Fe/αKG enzymes is the abstraction of a hydrogen atom from the substrate by the Fe(IV)=O species. acs.orgacs.orgfrontiersin.org In the case of 3-hydroxy-L-glutamate synthesis, this involves the abstraction of a hydrogen from the β-carbon (C3) of L-glutamate.

The catalytic cycle begins with the coordination of α-ketoglutarate and the substrate to the Fe(II) center in the enzyme's active site, which typically features a conserved His-X-Asp/Glu-Xn-His amino acid motif. acs.orgresearchgate.netnih.gov The binding of molecular oxygen triggers the oxidative decarboxylation of αKG, releasing succinate and CO₂ and generating the powerful Fe(IV)=O intermediate. acs.orgacs.org

This Fe(IV)=O species is capable of abstracting a hydrogen atom from an unactivated C-H bond on the substrate. biorxiv.orgfrontiersin.org This hydrogen atom transfer (HAT) results in the formation of a transient Fe(III)-hydroxo (Fe(III)-OH) species and a substrate radical. acs.orgnih.govfrontiersin.org The fate of this substrate radical is the critical branch point that determines the final product. frontiersin.org

For hydroxylation: The substrate radical attacks the hydroxyl group of the Fe(III)-OH complex in a step known as the "OH rebound". frontiersin.org This forms the new C-O bond, yielding the hydroxylated product (3-hydroxy-L-glutamate), and regenerates the Fe(II) center, preparing the enzyme for the next catalytic cycle. frontiersin.org

For cyclization: As seen with the DabC enzyme, if the substrate radical is positioned correctly due to substrate geometry, it can instead attack another carbon atom within the same molecule (e.g., a 5-exo-trig cyclization) to form a new carbon-carbon bond and create a ring structure. biorxiv.org

The high kinetic isotope effect (KIE) observed when the abstracted hydrogen is replaced by deuterium (B1214612) confirms that C-H bond activation is a rate-determining step and suggests a significant contribution from quantum tunneling. nsf.gov The enzyme's active site architecture precisely controls the substrate's orientation relative to the Fe(IV)=O species, ensuring the regioselectivity and stereoselectivity of the hydrogen abstraction and directing the subsequent reaction pathway. biorxiv.orgacs.org

| Step | Description | Key Intermediates | Source |

|---|---|---|---|

| 1. Substrate Binding | α-ketoglutarate and L-glutamate bind to the Fe(II) center. | Enzyme-Fe(II)-αKG-Substrate complex | researchgate.net, nsf.gov |

| 2. Oxygen Activation | Molecular oxygen binds, leading to oxidative decarboxylation of αKG. | Fe(IV)=O (ferryl) species, Succinate, CO₂ | acs.org, acs.org |

| 3. β-Hydrogen Abstraction | The Fe(IV)=O species abstracts a hydrogen atom from the C3 position of L-glutamate. | Fe(III)-OH species, Substrate radical | frontiersin.org, nih.gov |

| 4. Product Formation (Hydroxylation) | The substrate radical rebounds onto the hydroxyl group of the Fe(III)-OH species. | 3-hydroxy-L-glutamate, Regenerated Fe(II) | frontiersin.org |

Molecular and Cellular Mechanisms of Action

Modulation of Glutamate (B1630785) Receptor Activity

Glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs), are fundamental to excitatory synaptic transmission, learning, and memory. nih.govwikipedia.org The activity of these receptors can be influenced by the stereochemistry of ligands like 3-hydroxy-L-glutamate.

The stereochemistry of the hydroxyl group at the beta-position (C3) of the glutamate backbone is a critical determinant of its interaction with glutamate receptors. beilstein-journals.org Research has shown that different stereoisomers of hydroxyglutamic acids exhibit varied affinities and selectivities for different receptor subtypes. beilstein-journals.org For instance, studies on the stereoisomers of 4-hydroxyglutamic acid have demonstrated that the (2S,4R) isomer shows a significant preference for the NMDA receptor, a subtype of ionotropic glutamate receptors. beilstein-journals.org This highlights the importance of the spatial arrangement of the hydroxyl group in dictating receptor binding and subsequent cellular response. The additional hydrogen bonding capacity provided by the hydroxyl group can modulate the glutamate-like biological activity. beilstein-journals.org

The spatial arrangement of atoms, or stereoisomerism, is a fundamental concept in determining the biological activity of molecules. wikipedia.org Molecules with the same chemical formula but different three-dimensional structures, known as stereoisomers, can have substantially different biological effects. wikipedia.org This principle is evident in the interactions of hydroxyglutamic acid stereoisomers with excitatory amino acid transporters (EAATs). For example, the (2S,4S)-4-hydroxyglutamic acid isomer acts as a substrate for EAAT1-3, while the (2S,4R)-3 isomer does not interact with them. beilstein-journals.org This specificity underscores how the precise three-dimensional structure of each stereoisomer governs its ability to bind to and be transported by these proteins.

Influence of β-Hydroxyl Stereochemistry on Receptor Interaction

Interactions with Glutamatergic Systems

The glutamatergic system is a complex network responsible for the majority of fast excitatory neurotransmission in the brain. wiley.com The function of this system relies on the precise regulation of glutamate levels and the activity of its receptors. wiley.comencyclopedia.pub

The binding of a ligand to a receptor is a dynamic process influenced by various intermolecular interactions. mdpi.com For glutamate receptors, the binding of agonists like L-glutamate induces a conformational change that opens the ion channel. uniprot.orguniprot.org The introduction of a hydroxyl group in 3-hydroxy-L-glutamate can introduce additional hydrogen bonding opportunities, potentially altering the binding affinity and kinetics. beilstein-journals.org The strength of the interaction between the ligand and the receptor is determined by a combination of factors, including electrostatic interactions, hydrogen bonding, and the energetic cost of conformational changes. mdpi.com Computational methods like molecular dynamics simulations are used to study the intricate details of these binding events. nih.gov

Table 1: Key Glutamate Receptor Subtypes and their Characteristics

| Receptor Subtype | Agonists | Function |

| NMDA Receptor | N-methyl-D-aspartate (NMDA), Glutamate, Glycine | Synaptic plasticity, learning, and memory. wikipedia.org |

| AMPA Receptor | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), Glutamate | Fast excitatory synaptic transmission. wikipedia.org |

| Kainate Receptor | Kainic acid, Glutamate | Excitatory neurotransmission. drugbank.com |

| Metabotropic Receptors (mGluRs) | Glutamate | Modulation of synaptic transmission and plasticity. nih.govfrontiersin.org |

Impact on Protein and Peptide Chemistry

The incorporation of modified amino acids like 3-hydroxy-L-glutamate into peptides can significantly influence their structure and function.

Introducing a β-hydroxy group into the backbone of a peptide can impose conformational constraints. vulcanchem.com This restriction in flexibility can lead to more defined three-dimensional structures. nih.gov Strategies to limit the conformational freedom of peptides are often employed in drug design to enhance binding affinity and selectivity for their targets. nih.govslideshare.net By reducing the number of accessible conformations, the entropic cost of binding to a receptor is lowered, which can result in a more potent interaction. nih.gov The hydroxyl group can also participate in intramolecular hydrogen bonding, further stabilizing specific secondary structures like β-turns. researchgate.net This structural pre-organization can be advantageous for designing peptides with specific biological activities. nih.gov

Effects on Protease Resistance in Peptides

A significant limitation in the therapeutic use of peptides is their susceptibility to degradation by proteases. The introduction of 3-hydroxy-L-glutamate into a peptide sequence is a strategy employed to enhance resistance to enzymatic cleavage. Modified peptides that incorporate this non-canonical amino acid have been shown to possess prolonged half-lives in biological fluids. vulcanchem.com

The mechanism behind this increased stability lies in the structural alteration of the peptide backbone. mdpi.com Proteases exhibit high specificity for substrates composed of L-α-amino acids, recognizing and binding to the conventional peptide structure. rsc.org The presence of a β-amino acid, such as 3-hydroxy-L-glutamate, introduces a different electronic environment and an altered backbone and side-chain configuration. mdpi.com This modification hinders the ability of proteases to recognize the peptide as a substrate, thereby reducing the rate of proteolytic degradation. mdpi.comrsc.org The incorporation of such unnatural amino acids is a widely recognized method for improving the metabolic stability of peptides. nih.govrsc.orgnih.gov

| Modification Strategy | Mechanism of Action | Outcome |

| Incorporation of 3-hydroxy-L-glutamate | Alters peptide backbone/side-chain configuration. mdpi.com | Decreased recognition by proteases. mdpi.comrsc.org |

| Creates a non-natural peptide bond environment. | Enhanced resistance to enzymatic hydrolysis. vulcanchem.com | |

| Prolonged biological half-life. vulcanchem.com |

This table summarizes the effects of incorporating 3-hydroxy-L-glutamate on peptide protease resistance based on established principles for β-amino acids.

Induction of Secondary Structure Stabilization via Hydrogen Bonding

The three-dimensional conformation of a peptide is critical to its biological function and is primarily maintained by a network of intramolecular hydrogen bonds. These bonds are the main stabilizing force in common secondary structures like α-helices and β-sheets. The introduction of 3-hydroxy-L-glutamate provides an additional functional group—the hydroxyl (–OH) group—which can act as both a hydrogen bond donor and acceptor.

This capability allows for the formation of extra hydrogen bonds within the peptide, which can significantly stabilize its secondary structure. vulcanchem.com Research has shown that peptide analogs containing β-hydroxyglutamate can effectively stabilize α-helical and β-sheet motifs. vulcanchem.com By introducing new hydrogen bonding possibilities, the hydroxyl group helps to lock the peptide into a specific, biologically active conformation. nih.gov This conformational constraint is a key advantage of using modified amino acids, as it reduces the entropic cost associated with the peptide adopting its functional fold upon binding to a target. nih.gov The added rigidity and stability can lead to higher affinity and specificity for the peptide's biological target.

| Structural Feature | Role in Stabilization | Effect on Secondary Structure |

| Additional Hydroxyl (–OH) Group | Acts as a hydrogen bond donor. | Forms additional intramolecular hydrogen bonds. |

| Acts as a hydrogen bond acceptor. | Reinforces existing α-helical or β-sheet motifs. vulcanchem.com | |

| Induces and stabilizes a defined conformation. vulcanchem.comnih.gov |

This table details how the hydroxyl group of 3-hydroxy-L-glutamate contributes to the stabilization of peptide secondary structures.

Role in Biological and Metabolic Pathways

Integration into Metabolic Networks

The direct integration of 3-hydroxy-L-glutamate into widespread metabolic networks is not extensively documented. However, its importance is highlighted in specific, specialized pathways where it serves as a crucial building block.

A notable example of 3-hydroxy-L-glutamate's role as a metabolic intermediate is in the biosynthesis of kutznerides. nih.govacs.org Kutznerides are antifungal and antimicrobial hexadepsipeptides that incorporate the non-proteinogenic amino acid D-3-hydroxyglutamic acid in both threo and erythro isomeric forms. nih.govacs.org

The formation of these isomers occurs through the stereospecific hydroxylation of L-glutamic acid while it is bound to a peptidyl carrier protein (PCP) associated with a nonribosomal peptide synthetase (NRPS) system. nih.gov This transformation is catalyzed by two distinct non-heme iron oxygenase enzymes, KtzO and KtzP. nih.govacs.org

KtzO specifically generates threo-L-hydroxyglutamic acid. nih.govacs.org

KtzP catalyzes the formation of the erythro-L-hydroxyglutamic acid isomer. nih.govacs.org

This enzymatic system is a clear instance of a specialized metabolic pathway where 3-hydroxy-L-glutamate is generated as a key precursor for the synthesis of a complex natural product. nih.gov

| Enzyme | Substrate | Product | Stereospecificity |

|---|---|---|---|

| KtzO | L-Glutamic Acid (PCP-bound) | threo-L-hydroxyglutamic acid | Stereospecific hydroxylation at the β-position nih.gov |

| KtzP | L-Glutamic Acid (PCP-bound) | erythro-L-hydroxyglutamic acid | Stereospecific hydroxylation at the β-position nih.gov |

Functional Analogs and Derivatives in Research Applications

The structural features of 3-hydroxy-L-glutamate, particularly the additional hydroxyl group, make its analogs valuable tools for studying molecular interactions, especially in the context of peptide and receptor biochemistry.

Structural analogs of glutamic acid are essential for the detailed study of its interactions with receptors, allowing researchers to map the active sites of these proteins. researchgate.netbeilstein-journals.org The synthesis of nonracemic hydroxyglutamic acid analogs is a key strategy in this field. beilstein-journals.org These analogs are often equipped with additional functional groups designed to form extra hydrogen bonds, which can provide more specific interactions with target receptors. researchgate.netbeilstein-journals.org

Researchers have synthesized various analogs for different purposes:

Probing Receptor Sites: Analogs are used to understand the conformational and electronic requirements of glutamate (B1630785) receptor binding pockets. beilstein-journals.orgresearchgate.net

Peptide/Protein Studies: The β-hydroxy derivatives of L-glutamic acid are synthesized for incorporation into peptides and proteins to study structural and functional effects. researchgate.net For instance, analogs of the natural compound L-tricholomic acid, which feature a 3-hydroxy-Δ2-isoxazoline skeleton, have been created to investigate their affinity for ionotropic glutamate receptors. researchgate.net

The introduction of a hydroxyl group, as in 3-hydroxy-L-glutamate, into a peptide sequence can significantly alter its binding affinity for a target receptor. This is primarily due to the potential for forming additional hydrogen bonds. researchgate.netbeilstein-journals.org The binding affinity of a ligand to a receptor is determined by a combination of interactions, including hydrophobic contacts and specific hydrogen bonds. plos.org

The impact of such a modification is highly specific:

Stereochemistry is Crucial: The spatial orientation of the hydroxyl group is critical. Studies on the effects of β-hydroxyglutamic acid (BHGA) stereoisomers on neuron excitability demonstrated that erythro-L-BHGA and threo-L-BHGA had an inhibitory effect, while their D-configuration counterparts had no effect, highlighting the importance of the L-configuration for biological activity. researchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a cornerstone for the separation and analysis of 3-hydroxy-L-glutamate(1-). High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are particularly vital, often coupled with mass spectrometry for enhanced specificity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique used to separate molecules based on their hydrophobicity. springernature.com In this method, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. Molecules are separated based on the hydrophobic binding of the solute from the mobile phase to the immobilized hydrophobic ligands on the stationary phase. springernature.com Elution is typically achieved by increasing the concentration of the organic solvent in the mobile phase, which releases the solutes in order of increasing molecular hydrophobicity. springernature.com

In the context of 3-hydroxy-L-glutamate research, RP-HPLC is instrumental in purifying the compound from complex mixtures, such as enzymatic reaction products. For instance, after the synthesis of N-substituted derivatives of 3-hydroxy-L-glutamate, RP-HPLC has been successfully used to separate regioisomers, ensuring the purity of the target compound for further analysis. acs.org The technique offers excellent resolution, and its selectivity can be easily adjusted by changing the mobile phase composition, making it highly reproducible for repetitive separations. springernature.com

Table 1: Representative RP-HPLC System Parameters

| Parameter | Description |

|---|---|

| Stationary Phase (Column) | C8 or C18 silica-based sorbent; chosen for hydrophobic interactions. researchgate.net |

| Mobile Phase | A gradient of aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov |

| Detection | UV detector, often set at a low wavelength (e.g., 210-254 nm) to detect the peptide bonds or carboxyl groups. nih.govacs.org |

| Flow Rate | Typically in the range of 0.3-1.0 mL/min. nih.gov |

| Application | Purification of enzymatic reaction products and separation of isomers. acs.org |

This table presents a generalized summary of typical RP-HPLC conditions and is not specific to a single published method.

Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using smaller stationary phase particles (typically under 2 μm), which allows for higher resolution, greater sensitivity, and faster analysis times. measurlabs.com When coupled with mass spectrometry (MS), UPLC-MS becomes a highly specific and sensitive tool for both identifying and quantifying compounds in complex mixtures. measurlabs.comacs.org

UPLC-MS is a key method for confirming the presence of 3-hydroxy-L-glutamate derivatives. In research, it has been used to verify the identity of enzymatically produced N-substituted (3R)-hydroxy-L-glutamic acid by comparing its retention time to that of a synthetically created standard. acs.org This comparative analysis provides strong evidence for the structural identity of the compound. The high sensitivity of UPLC-MS allows for the detection of metabolites at low micromolar to nanomolar concentrations. acs.org

Table 2: UPLC-MS/MS System Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| LC System | ACQUITY UPLC I-Class or similar. lcms.cz |

| Column | ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm). lcms.czscholaris.ca |

| Mobile Phase | Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). lcms.cz |

| Flow Rate | 0.3-0.6 mL/min. lcms.czacs.org |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., SYNAPT G2-S). acs.orgacs.org |

| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes. acs.org |

| Application | Confirmation of product identity via retention time comparison and quantification in biological matrices. acs.orguu.nl |

This table represents a composite of typical UPLC-MS parameters from various amino acid analysis methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Spectroscopic and Spectrometric Characterization

Following separation, spectroscopic and spectrometric methods are employed to determine the precise chemical structure of 3-hydroxy-L-glutamate(1-). Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating molecular structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to map the connectivity and spatial relationships of atoms within the molecule. For 3-hydroxy-L-glutamate, ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Research has shown that the ¹H and ¹³C NMR chemical shifts of the glutamate (B1630785) backbone are highly similar across different N-substituted derivatives of (3R)-hydroxy-L-glutamic acid, which supports the consistent stereochemistry at the β-position. acs.org The identity of enzymatically produced compounds has been unequivocally confirmed by overlaying their ¹H NMR spectra with those of synthetic standards, showing identical signals and coupling constants for the glutamate side-chain protons. acs.org

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a 3-hydroxy-L-glutamate Derivative Moiety

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 (α-CH) | 4.05 (d) | 53.2 |

| 3 (β-CH) | 4.41 (m) | 68.9 |

| 4 (γ-CH₂) | 2.59 (m), 2.41 (m) | 33.5 |

| 1 (α-COOH) | - | 173.1 |

Data adapted from reported values for 7′-carboxy-N-neryl-(3R)-hydroxy-L-glutamic acid to illustrate the glutamate backbone signals. acs.org Chemical shifts and multiplicities are dependent on the solvent and specific N-substituent.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition. acs.org This technique is crucial for confirming the identity of novel or modified compounds by comparing the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within a few parts per million, ppm).

HRMS has been used to confirm the successful hydroxylation of L-glutamate derivatives to form 3-hydroxy-L-glutamate products. acs.org For example, in the analysis of N-geranyl-(3R)-hydroxy-L-glutamic acid, negative mode extracted ion chromatograms from UPLC-HRMS traces were used to identify the hydroxylated product based on its specific mass-to-charge ratio ([M-H]⁻). acs.org

Table 4: Example of HRMS Data for a Hydroxylated Glutamate Derivative

| Compound | Formula | Ion | Theoretical m/z | Observed m/z |

|---|

The observed m/z of 328.14 corresponds to the hydroxylated product [M-H]⁻ as reported in the extracted ion chromatogram in the cited study, which may represent a different but related adduct or derivative than the simple N-geranyl form used for the theoretical calculation example. acs.org The precision of HRMS allows for confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Enzymatic Assays for Detection in Research Contexts

Enzymatic assays offer a simple, rapid, and convenient method for the detection and quantification of specific molecules in research settings. myu-group.co.jp These assays rely on the high specificity of an enzyme for its substrate. The reaction can be monitored by measuring the consumption of a substrate or the formation of a product, often through a colorimetric or fluorometric change. myu-group.co.jpnih.gov

While specific commercial enzymatic assays for 3-hydroxy-L-glutamate(1-) are not widely documented, the principles are well-established for related amino acids like L-glutamate. myu-group.co.jp An L-glutamate assay, for example, often uses L-glutamate oxidase (LGOX), which catalyzes the oxidative deamination of L-glutamate. myu-group.co.jp The hydrogen peroxide produced in this reaction can then be used in a peroxidase-catalyzed reaction to generate a colored product, which is measured spectrophotometrically. tandfonline.com

In a research context, a similar system could be developed for 3-hydroxy-L-glutamate by identifying a specific dehydrogenase or oxidase that recognizes it as a substrate. The development of such an assay would enable high-throughput screening and quantification in various experimental samples.

Table 5: Components of a Generic Colorimetric Enzymatic Assay

| Component | Function | Example |

|---|---|---|

| Primary Enzyme | Catalyzes the specific reaction with the target analyte. | L-glutamate Oxidase (for L-glutamate) myu-group.co.jp |

| Substrate(s) | Co-substrates required for the enzymatic reaction. | O₂, α-ketoglutarate tandfonline.comblackwellpublishing.com |

| Secondary Enzyme | Couples the product of the first reaction to a detectable signal. | Peroxidase tandfonline.com |

| Chromogenic Agent | Reacts to produce a colored compound for spectrophotometric measurement. | 4-aminoantipyrine and a Trinder's reagent. tandfonline.com |

| Buffer | Maintains optimal pH for enzyme activity. | HEPES or Potassium Phosphate buffer. myu-group.co.jp |

This table outlines the general components of a coupled enzymatic assay, illustrating the principle that could be applied to 3-hydroxy-L-glutamate research.

Future Directions and Research Perspectives

Elucidation of Endogenous Biosynthesis and Catabolism Pathways

The complete metabolic pathways for 3-hydroxy-L-glutamate(1-) in various organisms remain to be fully elucidated. While it is known to be an amino dicarboxylic acid derived from L-glutamic acid with a hydroxyl group at the third position, the specific enzymes and regulatory mechanisms governing its formation and breakdown are areas of active investigation. ebi.ac.uk

In mammals, 3-hydroxy-L-proline, a structurally related amino acid, is metabolized to L-glutamate through a pathway involving 3-hydroxyproline (B1217163) epimerase. researchgate.net This suggests that analogous enzymatic processes could be involved in the metabolism of 3-hydroxy-L-glutamate. The degradation of hydroxyproline (B1673980) involves enzymes like proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH). mdpi.comfrontiersin.org Future research could explore whether these or similar enzymes exhibit activity towards 3-hydroxy-L-glutamate.

Furthermore, studies on substrate competition in brain astrocytes have shown that L-glutamate is a preferred energy substrate, and its presence significantly affects the oxidation of other energy sources like glucose and lactate. nih.gov Understanding how 3-hydroxy-L-glutamate fits into this metabolic hierarchy is crucial. The interconversion of glutamic acid and glutamine, catalyzed by glutamine synthetase, is a central process in cellular metabolism, and investigating the potential role of 3-hydroxy-L-glutamate in this cycle is a promising research avenue. nih.gov

Detailed Characterization of Receptor and Enzyme Binding Sites

3-hydroxy-L-glutamate is an analogue of the principal excitatory neurotransmitter L-glutamate and is expected to interact with glutamate (B1630785) receptors. nih.govnih.govacnp.org These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. frontiersin.orgoup.commdpi.com The iGluRs include AMPA, kainate, and NMDA receptors, which are ligand-gated ion channels. nih.govuniprot.org

Future research should focus on detailed characterization of the binding of 3-hydroxy-L-glutamate to these receptor subtypes. Techniques like quantitative autoradiography and binding assays with radiolabeled ligands can determine the affinity and specificity of 3-hydroxy-L-glutamate for different glutamate receptor sites. nih.govjneurosci.org For example, studies have used [3H]AMPA to label a specific subpopulation of glutamate receptors. nih.gov Similar approaches with a labeled form of 3-hydroxy-L-glutamate would provide invaluable data.

The binding of ligands to these receptors can be influenced by various factors, including the presence of other ions and allosteric modulators. nih.govnih.gov Investigating how these factors affect the interaction of 3-hydroxy-L-glutamate with its binding sites will provide a more complete picture of its pharmacological profile. High-resolution crystal structures of 3-hydroxy-L-glutamate bound to receptor and enzyme active sites will be instrumental in understanding the precise molecular interactions. rcsb.org

Investigation of Stereoisomer-Specific Biological Functions

Like many biological molecules, 3-hydroxy-L-glutamate can exist as different stereoisomers. nih.govacs.org A molecule with n chiral centers can have up to 2n stereoisomers. libretexts.org It is well-established that the biological activity of molecules can be highly dependent on their stereochemistry. For instance, the oncometabolites L-2-hydroxyglutarate (L-2HG) and D-2-hydroxyglutarate (D-2HG) have distinct metabolic origins and biological effects. pnas.orgbiorxiv.orgnih.gov

Development of Novel Research Tools and Probes

Advancing our understanding of 3-hydroxy-L-glutamate's roles requires the development of specific research tools. This includes the creation of selective agonists and antagonists for its potential binding sites. Conformationally constrained analogues, such as those developed for aspartate and glutamate, can provide insights into the active conformations of the molecule and lead to the development of potent and selective pharmacological probes. nih.gov

The synthesis of radiolabeled or fluorescently tagged versions of 3-hydroxy-L-glutamate would be invaluable for a variety of experimental applications. These probes would facilitate binding studies, help in the visualization of its localization within tissues and cells, and allow for the tracking of its metabolic fate. nih.govnih.gov Furthermore, the development of specific antibodies against 3-hydroxy-L-glutamate could enable its detection and quantification in biological samples using techniques like immunohistochemistry and immunoassays.

Exploration of Potential Biological Signaling Roles Beyond Glutamatergic Systems

While the primary focus of research on 3-hydroxy-L-glutamate is likely to be its interaction with the glutamatergic system, it is important to explore its potential roles in other biological signaling pathways. Glutamate itself has been shown to have functions beyond neurotransmission, including involvement in cancer metabolism and signaling in peripheral tissues. jbr-pub.org.cn

Future studies could investigate whether 3-hydroxy-L-glutamate can influence other neurotransmitter systems or metabolic pathways. For example, glutamate is a key molecule in cellular metabolism, and its derivatives can participate in a wide range of biochemical reactions. ebi.ac.uk Investigating the effects of 3-hydroxy-L-glutamate on metabolic processes such as the TCA cycle, amino acid synthesis, and redox homeostasis could reveal novel biological functions. nih.gov Given the emerging roles of metabolites in cellular signaling, it is conceivable that 3-hydroxy-L-glutamate could act as a signaling molecule in its own right, independent of classical glutamate receptors.

Q & A

Q. How can researchers ensure reproducibility when replicating biosynthesis studies of 3-hydroxy-L-glutamate(1-)?

- Answer : Detailed documentation of enzyme purification steps (e.g., affinity tags, buffer compositions) and reaction conditions (e.g., O saturation levels) is critical. Open-access sharing of raw data (e.g., chromatography traces) and code for analysis pipelines enhances transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.